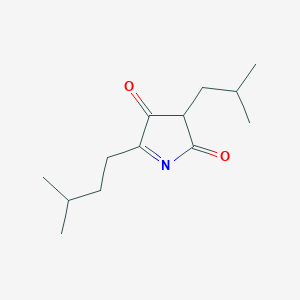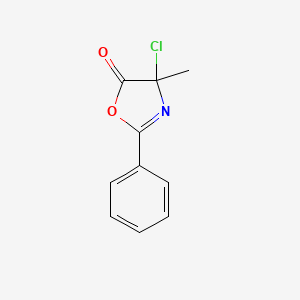![molecular formula C32H47O4P B12873054 Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)
Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky structure, which provides steric hindrance, making it an effective ligand in transition metal-catalyzed reactions. It is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes substitution reactions, particularly in the formation of metal-ligand complexes. It is also involved in oxidative addition and reductive elimination processes when used in catalytic cycles .
Common Reagents and Conditions
Oxidative Addition: Typically involves palladium(0) complexes and aryl halides.
Reductive Elimination: Often facilitated by heating or the addition of reducing agents.
Substitution: Commonly occurs with transition metals like palladium, nickel, and platinum.
Major Products
The major products formed from these reactions are typically organometallic complexes that serve as intermediates in catalytic cycles. These complexes are crucial in forming carbon-carbon and carbon-heteroatom bonds .
Applications De Recherche Scientifique
Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in transition metal complexes. It stabilizes the metal center and facilitates the formation and cleavage of bonds during catalytic cycles. The bulky nature of the ligand provides steric protection, enhancing the selectivity and efficiency of the catalytic process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl(2’,6’-diisopropoxy-3-biphenylyl)phosphine
- Dicyclohexyl(2’,6’-dimethoxy-[1,1’-biphenyl]-3-yl)phosphine
- (2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl) [2-(2’-amino-1,1’-biphenyl)]palladium (II)
Uniqueness
The unique aspect of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine lies in its dual methoxy and isopropoxy substituents, which provide a balance of electronic and steric properties. This makes it particularly effective in catalytic processes requiring high selectivity and efficiency .
Propriétés
Formule moléculaire |
C32H47O4P |
|---|---|
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H47O4P/c1-22(2)35-27-18-13-19-28(36-23(3)4)30(27)31-26(33-5)20-21-29(34-6)32(31)37(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3 |
Clé InChI |
OTOAOLMUBVOHEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)



![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)
![2-Acetylbenzo[d]oxazole-4-sulfonamide](/img/structure/B12873025.png)

![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)

![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
